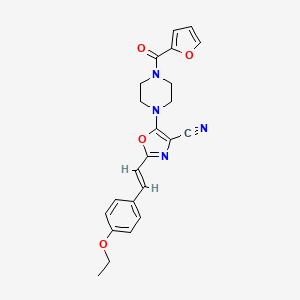
(E)-2-(4-ethoxystyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-ethoxystyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-ethoxystyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-ethoxystyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Synthesis and Antimicrobial Activities : A study by Başoğlu et al. (2013) discusses the synthesis of azole derivatives including those with a furan-2-carbonyl piperazine component. These compounds displayed antimicrobial activities against various microorganisms (Başoğlu et al., 2013).
Novel Triazole Derivatives and Antimicrobial Properties : Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives with antimicrobial properties. These derivatives are structurally related to the compound and demonstrate potential for antimicrobial applications (Bektaş et al., 2007).
Pharmacological Evaluation
Depression and Anxiety Treatment : Kumar et al. (2017) investigated novel derivatives of furan-2-yl oxazole compounds, structurally similar to the compound , for their antidepressant and antianxiety activities (Kumar et al., 2017).
ACE Inhibitors from Indanone Derivatives : Vulupala et al. (2018) designed novel triazole derivatives with a focus on angiotensin converting enzyme (ACE) inhibitors, indicating potential cardiovascular applications (Vulupala et al., 2018).
Chemical Synthesis and Applications
Synthesis of Celecoxib : Sommer et al. (2017) used a compound structurally related to the target compound in the synthesis of Celebrex® (celecoxib), showcasing its potential in drug synthesis (Sommer et al., 2017).
Fungicidal and Herbicidal Activity : Wang et al. (2015) synthesized novel compounds including furan and piperazine components, showing significant in vitro and in vivo fungicidal and herbicidal activity, which indicates potential agricultural applications (Wang et al., 2015).
Additional Applications
Breast Cancer Cell Line Study : Parveen et al. (2017) synthesized compounds including pyrimidine-piperazine conjugates with significant cytotoxic activities against breast cancer cell lines (Parveen et al., 2017).
Tuberculostatic Activity : Foks et al. (2004) investigated phenylpiperazine derivatives for their tuberculostatic activity, providing insights into potential applications in tuberculosis treatment (Foks et al., 2004).
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-2-29-18-8-5-17(6-9-18)7-10-21-25-19(16-24)23(31-21)27-13-11-26(12-14-27)22(28)20-4-3-15-30-20/h3-10,15H,2,11-14H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOWRVOAECYAIQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-ethoxystyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate](/img/structure/B2602279.png)
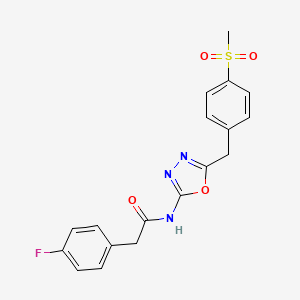

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)
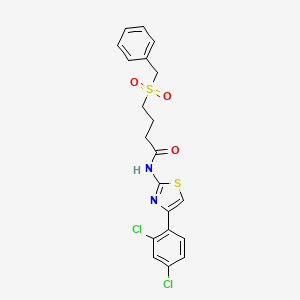
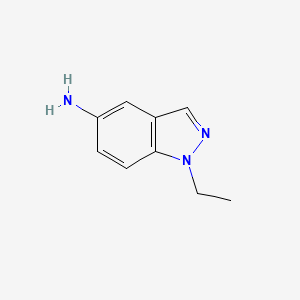

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
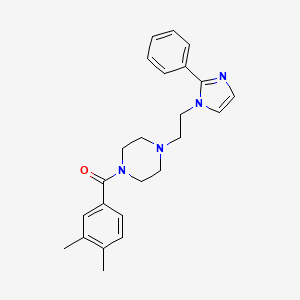
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)